2-(Trimethylsilyl)ethyl Acetoacetate
Description
2-(Trimethylsilyl)ethyl acetoacetate is an organosilicon derivative of ethyl acetoacetate, where the ethyl group is substituted with a trimethylsilyl (TMS) moiety. This modification enhances its utility in organic synthesis, particularly as a protecting group or a precursor for nucleophilic reactions.
Properties
Molecular Formula |
C9H18O3Si |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
2-trimethylsilylethyl 3-oxobutanoate |
InChI |
InChI=1S/C9H18O3Si/c1-8(10)7-9(11)12-5-6-13(2,3)4/h5-7H2,1-4H3 |
InChI Key |
BGPUVBDAKXSMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-(Trimethylsilyl)ethyl Acetoacetate with analogous esters:
Key Observations :
- The trimethylsilyl group in this compound confers steric bulk and electron-withdrawing effects, enhancing stability against nucleophilic attack compared to non-silylated analogs like ethyl acetoacetate .
- Cyanoacetate derivatives (e.g., 2-Trimethylsilylethyl Cyanoacetate) exhibit distinct reactivity due to the electron-withdrawing cyano group, enabling applications in peptide synthesis and cyclization reactions .
Ethyl Trimethylsilylacetate
- Reactivity : Functions as a silylating agent, facilitating desilylation under acidic or alkaline conditions to generate reactive intermediates .
- Applications : Used in synthesizing α,β-unsaturated esters and dibromo derivatives .
Ethyl 2-Phenylacetoacetate
- Reactivity: The phenyl group stabilizes enolate intermediates, enabling aldol condensations and heterocyclic synthesis .
- Applications : Precursor for pharmaceuticals and agrochemicals due to aromatic substitution capabilities .
Ethyl 2-(4-Chlorophenoxy)acetoacetate
- Reactivity: The chlorophenoxy group enhances electrophilicity, promoting cross-coupling reactions .
- Applications : Intermediate in herbicide and fungicide production .
Comparison with this compound :
- The TMS group in the target compound likely improves thermal stability and solubility in non-polar solvents compared to phenyl or chlorophenoxy analogs .
- Unlike cyanoacetates, the acetoacetate backbone retains keto-enol tautomerism, enabling chelation with metal catalysts .
Physical and Spectroscopic Properties
- IR Spectroscopy: Silylated esters (e.g., ethyl trimethylsilylacetate) show characteristic Si–C stretching bands at ~1250 cm⁻¹ and C=O absorption near 1720 cm⁻¹ . Non-silylated analogs (e.g., ethyl acetoacetate) exhibit broader O–H stretches (3000–3450 cm⁻¹) due to enol tautomers .
- ¹H-NMR : Protons adjacent to the TMS group in silylated compounds resonate upfield (δ 0.1–0.5 ppm) due to shielding effects, whereas phenyl-substituted analogs show aromatic protons at δ 7.0–7.5 ppm .
Stability and Handling
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